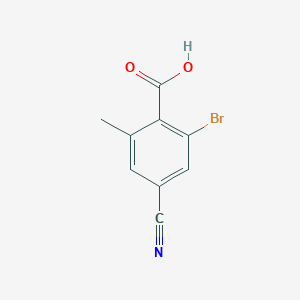
2',5'-Dichloro-4'-(difluoromethoxy)acetophenone
Overview
Description
2,5'-Dichloro-4'-(difluoromethoxy)acetophenone, also known as DCDFMA, is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a versatile and useful reagent that can be used in a variety of reactions. DCDFMA is a useful synthetic intermediate that can be used to synthesize a variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2',5'-Dichloro-4'-(difluoromethoxy)acetophenone has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of new materials for use in catalysis and biocatalysis. It has also been used in the synthesis of new polymers for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 2',5'-Dichloro-4'-(difluoromethoxy)acetophenone is not fully understood. However, it is believed to be involved in a variety of reactions. It is believed to act as a nucleophile in the reaction, reacting with electrophilic sites on the substrate to form covalent bonds. It is also believed to act as a catalyst in some reactions, aiding in the formation of new bonds between the substrate and the reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',5'-Dichloro-4'-(difluoromethoxy)acetophenone are not fully understood. However, it is known to be a mild irritant to skin and eyes and can cause irritation if it comes in contact with the skin or eyes. It is also known to be slightly toxic to aquatic organisms and can cause damage to aquatic ecosystems if it is released into the environment.
Advantages and Limitations for Lab Experiments
2',5'-Dichloro-4'-(difluoromethoxy)acetophenone is a useful reagent for laboratory experiments. It has a wide range of applications and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it can be toxic if it comes into contact with skin or eyes and can cause irritation. It is also toxic to aquatic organisms and can cause damage to aquatic ecosystems if it is released into the environment.
Future Directions
In the future, 2',5'-Dichloro-4'-(difluoromethoxy)acetophenone could be used in the development of new materials for use in catalysis and biocatalysis. It could also be used in the synthesis of new polymers for use in drug delivery systems. Additionally, further research could be done to better understand the biochemical and physiological effects of 2',5'-Dichloro-4'-(difluoromethoxy)acetophenone and to develop methods to reduce its toxicity. Finally, further research could be done to explore the potential uses of 2',5'-Dichloro-4'-(difluoromethoxy)acetophenone in the development of new pharmaceuticals and agrochemicals.
properties
IUPAC Name |
1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-7(11)8(3-6(5)10)15-9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALZRSVUIMUQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















